4-(Morpholinomethyl)benzoic acid

Description

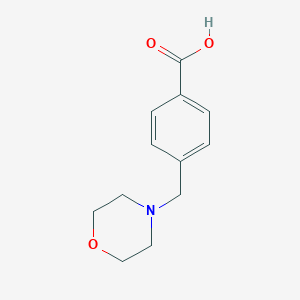

Structure

3D Structure

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXZYYECZFQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351562 | |

| Record name | 4-(morpholinomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-62-0 | |

| Record name | 4-(morpholinomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ium-4-ylmethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholinomethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Morpholinomethyl)benzoic acid, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, provide validated synthesis protocols, and explore its applications as a key structural motif in the design of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound (CAS No: 62642-62-0) is a bifunctional organic molecule integrating a rigid para-substituted benzene ring with a flexible, saturated morpholine heterocycle. This unique combination of a carboxylic acid group and a tertiary amine imparts a valuable set of physicochemical properties, making it an attractive scaffold for library synthesis and lead optimization.

The carboxylic acid moiety serves as a key interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets, while also providing a handle for further chemical modification (e.g., esterification, amidation). The morpholine ring, a common pharmacophore, is known to enhance aqueous solubility, improve metabolic stability, and introduce a basic center, which can be critical for modulating pharmacokinetics and target engagement.[1][2]

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 62642-62-0 | --INVALID-LINK--[3] |

| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK--[3] |

| Molecular Weight | 221.25 g/mol | --INVALID-LINK--[3] |

| Appearance | Off-white solid | Generic SDS Data |

| Melting Point | 181 °C | Stenutz |

| Solubility | Soluble in water | Generic SDS Data |

| XLogP3 (Computed) | -0.5 | --INVALID-LINK--[3] |

| Hydrogen Bond Donors | 1 (from COOH) | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptors | 3 (from C=O, -O-, -N-) | --INVALID-LINK--[3] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[3] |

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound is achieved through a two-step process starting from commercially available 4-methylbenzoic acid. The workflow involves a radical bromination of the benzylic methyl group followed by a nucleophilic substitution with morpholine.

Experimental Protocol: Step 1 - Synthesis of 4-(Bromomethyl)benzoic Acid

Causality: This protocol utilizes a standard free-radical bromination at the benzylic position, which is activated by the benzene ring. N-Bromosuccinimide (NBS) is the bromine source, and benzoyl peroxide acts as a radical initiator.[3][4]

Materials:

-

4-Methylbenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl peroxide (0.05 eq)

-

Chlorobenzene (solvent)

-

Hexane (for washing)

-

Deionized water (for washing)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add 4-methylbenzoic acid, N-bromosuccinimide, and benzoyl peroxide.

-

Add chlorobenzene to the flask.

-

Heat the mixture to reflux (approx. 132°C) and maintain for 1 hour. The progress can be monitored by TLC.

-

After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to precipitate the product and the succinimide byproduct.

-

Filter the solids via suction filtration and wash the collected solid with cold hexane to remove residual chlorobenzene and unreacted initiator.

-

Transfer the solid to a beaker and stir thoroughly with deionized water to dissolve the succinimide byproduct.

-

Filter the solid again via suction filtration, wash with cold deionized water, and then with a small amount of cold hexane.

-

Dry the product under vacuum to yield 4-(Bromomethyl)benzoic acid as a white solid. The product can be further purified by recrystallization from ethyl acetate if necessary.[4]

Experimental Protocol: Step 2 - Synthesis of this compound

Causality: This is a classic SN2 nucleophilic substitution. The nitrogen atom of morpholine acts as the nucleophile, displacing the bromide from the benzylic carbon of 4-(bromomethyl)benzoic acid. Anhydrous potassium carbonate is used as a base to neutralize the HBr formed during the reaction, driving it to completion. This protocol is adapted from a validated procedure for a structurally analogous synthesis.[5]

Materials:

-

4-(Bromomethyl)benzoic acid (1.0 eq)

-

Morpholine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (ACN) (solvent)

-

Ethyl acetate (for extraction)

-

Deionized water and Brine (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add anhydrous potassium carbonate.

-

Add anhydrous acetonitrile, followed by morpholine. Stir the suspension at room temperature for 10 minutes.

-

Add 4-(bromomethyl)benzoic acid to the reaction mixture in portions.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by recrystallization or column chromatography on silica gel if necessary to yield this compound.[5]

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is critical. Below are the expected spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| COOH | ~12.9 ppm (s, 1H) | ~167 ppm | Acidic proton, broad singlet. Carboxyl carbon is deshielded.[6] |

| Aromatic C-H (ortho to COOH) | ~7.9 ppm (d, 2H) | ~129 ppm | Deshielded by the electron-withdrawing carboxylic acid group. |

| Aromatic C-H (ortho to CH₂) | ~7.4 ppm (d, 2H) | ~129 ppm | Standard aromatic region. |

| Benzylic CH₂ | ~3.5 ppm (s, 2H) | ~62 ppm | Methylene group adjacent to the aromatic ring and nitrogen. |

| Morpholine CH₂ (-N-CH₂) | ~2.4 ppm (t, 4H) | ~53 ppm | Methylene groups adjacent to the nitrogen atom. |

| Morpholine CH₂ (-O-CH₂) | ~3.6 ppm (t, 4H) | ~66 ppm | Methylene groups adjacent to the oxygen atom, more deshielded. |

| Aromatic C (ipso-COOH) | - | ~130 ppm | Quaternary carbon attached to the carboxylic acid. |

| Aromatic C (ipso-CH₂) | - | ~142 ppm | Quaternary carbon attached to the methylene group. |

Note: Predicted shifts are based on standard functional group values and data from analogous structures. Actual experimental values may vary slightly.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad "hairy beard" due to hydrogen bonding, a hallmark of carboxylic acids. |

| ~2950, ~2850 | C-H (Aliphatic) | Stretch | Characteristic stretches for the methylene groups in the morpholine and benzylic positions. |

| ~1700 | C=O (Carboxylic Acid) | Stretch | Strong, sharp absorption, highly diagnostic for the carbonyl group. |

| 1400-1600 | C=C (Aromatic) | Stretch | Multiple medium-intensity peaks characteristic of the benzene ring. |

| ~1115 | C-O-C (Ether) | Stretch | Strong stretch from the morpholine ring's ether linkage. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺˙): A peak at m/z = 221 corresponding to the molecular weight of the compound [C₁₂H₁₅NO₃]⁺˙.

-

Key Fragments:

-

m/z = 176: Loss of the carboxyl group ([M-COOH]⁺).

-

m/z = 100: Benzylic cleavage is highly favorable, leading to the stable morpholinomethyl cation [CH₂=N(CH₂CH₂)₂O]⁺. This is often the base peak.

-

m/z = 91: Formation of the tropylium ion, a common fragment for benzyl derivatives.

-

Reactivity and Applications in Medicinal Chemistry

This compound is a dual-handled synthetic intermediate. Its reactivity is dominated by its two primary functional groups:

-

Carboxylic Acid: This group readily undergoes standard transformations such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amide bond formation via coupling reagents (e.g., HATU, EDC). This allows for the covalent attachment of the scaffold to other molecules or pharmacophores.[9]

-

Tertiary Amine (Morpholine): The nitrogen atom is basic and can be protonated to form salts, which is often used to improve the solubility and handling of drug candidates. While it is a tertiary amine, the benzylic C-N bond can be subject to specific chemical transformations under certain catalytic conditions.

The true value of this scaffold lies in its role as a "privileged structure" in drug design. The combination of a benzoic acid derivative and a morpholine ring appears in numerous biologically active compounds.[1][2]

-

Enzyme Inhibition: The benzoic acid moiety can act as a mimic for natural substrates, interacting with active sites of enzymes like phosphatases or proteases.[9][10]

-

GPCR Ligands: The aromatic ring provides a scaffold for substitution patterns that can be optimized for interaction with G-protein coupled receptors, while the morpholine group can enhance solubility and tune basicity for optimal binding.

-

Improving Pharmacokinetics: The morpholine group is frequently incorporated into drug candidates to disrupt planarity, reduce lipophilicity, and block sites of metabolic oxidation, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.[1]

While specific studies highlighting this compound as a final active compound are limited, its value is evident as a foundational piece for building more complex molecules with potential therapeutic applications against cancer, infectious diseases, and neurological disorders.[11][12][13][14]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solved Experiment 16 Preparation of 4-bromomethylbenzoic | Chegg.com [chegg.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative of Unambiguous Structural Confirmation

An In-depth Technical Guide to the Structural Elucidation of 4-(Morpholinomethyl)benzoic Acid

In the landscape of drug development and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. For a molecule like this compound, which incorporates a pharmacologically relevant morpholine moiety and a versatile benzoic acid group, absolute certainty in its structure is not merely an academic exercise; it is a prerequisite for advancing any research or development program.[1] This guide eschews a simple checklist of analytical methods. Instead, it presents a holistic and logical workflow, grounded in first principles, to achieve irrefutable structural elucidation. We will explore not just what to do, but why each step is taken, creating a self-validating cascade of evidence.

The Target Molecule: An Overview

Before embarking on the analysis, we must define our target. This compound is expected to have the following structure:

-

Molecular Formula : C₁₂H₁₅NO₃[2]

-

Molecular Weight : 221.25 g/mol [2]

-

Key Structural Features :

-

A para-substituted benzene ring.

-

A carboxylic acid group (-COOH) attached to the ring.

-

A morpholine ring.

-

A methylene bridge (-CH₂-) connecting the nitrogen of the morpholine ring to the benzene ring.

-

Our analytical strategy is designed to confirm the presence and, critically, the precise connectivity of these features.

The Elucidation Strategy: An Orthogonal Approach

Caption: A multi-phase workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most direct confirmation of the compound's molecular weight and, with high-resolution instruments, its elemental composition. This is the first gate in validating the identity of the synthesized material. Electrospray Ionization (ESI) is the preferred technique for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (morpholine nitrogen) sites, which readily accept or lose a proton.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Acquire spectra in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample directly or via LC inlet and acquire the full scan mass spectrum over a range of m/z 100-500.

-

Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to predict the elemental formula.[3]

Data Presentation: Expected Mass Spectral Data

| Ion Species | Formula | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [M+H]⁺ | C₁₂H₁₆NO₃⁺ | 222.1125 | 222.1128 | Molecular ion; confirms the molecular weight. |

| [M-H₂O+H]⁺ | C₁₂H₁₄NO₂⁺ | 204.1019 | 204.1022 | Loss of water from the carboxylic acid. |

| [M-COOH+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 | 178.1229 | Loss of the carboxyl group, a common fragmentation for benzoic acids.[4] |

| [C₈H₈O₂]⁺ | C₈H₈O₂⁺ | 136.0524 | 136.0521 | Fragment corresponding to the benzoic acid moiety after benzylic cleavage. |

| [C₅H₁₀NO]⁺ | C₅H₁₀NO⁺ | 100.0757 | 100.0760 | Fragment corresponding to the morpholinomethyl cation after benzylic cleavage. |

Trustworthiness: The observation of the molecular ion at the calculated high-resolution mass provides strong evidence for the elemental formula C₁₂H₁₅NO₃. The fragmentation pattern further supports the proposed structure by showing logical losses of key functional groups.[5]

Infrared Spectroscopy: A Fingerprint of Functionality

Expertise & Experience: While MS confirms the mass, Infrared (IR) Spectroscopy provides direct, non-destructive evidence of the functional groups present.[6] For this compound, we expect to see characteristic vibrations for the carboxylic acid, the aromatic ring, and the morpholine ether and amine functionalities. Attenuated Total Reflectance (ATR) is an efficient method that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The instrument software automatically generates the final transmittance or absorbance spectrum.[6]

-

Data Acquisition: Scan the mid-IR range (4000–400 cm⁻¹).

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| 3000-3100 | Medium | C-H stretch | Aromatic Ring |

| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1115 | Strong | C-O-C stretch | Morpholine Ether |

| ~2850, ~2950 | Medium | C-H stretch | Aliphatic (Methylene & Morpholine) |

Trustworthiness: The simultaneous presence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a very broad hydroxyl (O-H) band confirms the carboxylic acid group.[7] The strong C-O-C ether stretch is characteristic of the morpholine ring. This spectral "fingerprint" validates the presence of the key functional components of the molecule.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, quantity, and, most importantly, the connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the molecule and allow for the observation of the acidic proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

Data Interpretation: ¹H and ¹³C NMR

The following tables summarize the expected chemical shifts. Actual values may vary slightly depending on the solvent and concentration.[8]

Table: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Protons | Integration | Chemical Shift (δ ppm) | Multiplicity | Rationale |

| a | -COOH | 1H | ~12.9 | Broad singlet | Acidic proton, exchangeable.[9] |

| b | Ar-H | 2H | ~7.9 | Doublet | Protons ortho to -COOH, deshielded. |

| c | Ar-H | 2H | ~7.4 | Doublet | Protons ortho to -CH₂-, less deshielded. |

| d | -CH₂- | 2H | ~3.6 | Singlet | Benzylic protons. |

| e | -CH₂-N- | 4H | ~2.4 | Triplet (broad) | Morpholine protons adjacent to Nitrogen. |

| f | -CH₂-O- | 4H | ~3.5 | Triplet (broad) | Morpholine protons adjacent to Oxygen. |

Table: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ ppm) | Rationale |

| -COOH | ~167 | Carboxylic acid carbonyl. |

| Ar-C (ipso-COOH) | ~130 | Quaternary carbon attached to -COOH. |

| Ar-C (ipso-CH₂) | ~144 | Quaternary carbon attached to -CH₂-. |

| Ar-CH (ortho to COOH) | ~129 | Aromatic CH. |

| Ar-CH (ortho to CH₂) | ~128 | Aromatic CH. |

| -CH₂- (benzylic) | ~62 | Benzylic carbon. |

| -CH₂-N- (morpholine) | ~53 | Morpholine carbons adjacent to Nitrogen. |

| -CH₂-O- (morpholine) | ~66 | Morpholine carbons adjacent to Oxygen. |

Data Interpretation: 2D NMR for Connectivity

While 1D NMR suggests the presence of the different fragments, 2D NMR proves their connection.

Caption: Key 2D NMR correlations confirming the molecular framework.

-

COSY (Correlation Spectroscopy): Would show a correlation between the aromatic protons H(b) and H(c), and between the morpholine protons H(e) and H(f), confirming the spin systems within the rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton directly to the carbon it is attached to (e.g., H(d) to the benzylic carbon at ~62 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for linking the fragments. Key correlations would be:

-

From the benzylic protons H(d) to the aromatic carbons C(c) and the ipso-carbon C(ipso-CH₂).

-

From the benzylic protons H(d) to the morpholine carbons C(e).

-

From the aromatic protons H(b) to the carboxyl carbon C(a).

-

Trustworthiness: The combination of these NMR experiments provides an unambiguous, interlocking map of the molecule's covalent framework, leaving no doubt about the connectivity of the benzoic acid, methylene bridge, and morpholine ring.

X-ray Crystallography: The Gold Standard

Expertise & Experience: For the ultimate, definitive proof of structure, single-crystal X-ray crystallography is unparalleled. It provides a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry (if applicable).[10] Obtaining a suitable crystal is often the rate-limiting step, but the resulting data is conclusive.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final structure.[11]

Data Interpretation: The output is a refined crystallographic information file (CIF) containing the precise atomic coordinates of every atom in the molecule. This allows for the visualization of the 3D structure and the measurement of all geometric parameters. This method would definitively confirm the para substitution pattern on the benzene ring and the chair conformation of the morpholine ring.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy identifies the essential functional groups. A comprehensive set of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy data required for progression in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CAS 62642-62-0 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS Registry Number 62642-62-0, is a heterocyclic building block with potential applications in pharmaceutical and chemical research. Its unique structure, combining a benzoic acid moiety with a morpholine ring, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for scientists engaged in drug discovery and development, as they fundamentally influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known physicochemical data for this compound and details the standard methodologies for determining key parameters that are not yet fully characterized.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. While some parameters have been experimentally determined, others remain to be fully quantified.

| Property | Value | Source(s) |

| CAS Registry Number | 62642-62-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][4][5][6][7][8] |

| Molecular Weight | 221.25 g/mol | [2][4][5][7][8] |

| Appearance | Off-white solid | [4] |

| Melting Point | 180.3 - 183 °C | [2][3][4][9] |

| Water Solubility | Soluble (Qualitative); 61.8 mg/mL (Quantitative) | [4][6][9] |

| Boiling Point | Data not available | [4][10][11] |

| Density | Data not available | [4] |

| Vapor Pressure | Data not available | [4][9] |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols for Key Physicochemical Parameters

For a comprehensive understanding of a drug candidate's potential, it is essential to determine a full profile of its physicochemical properties. The following sections detail the standard, self-validating experimental protocols for determining the acid dissociation constant (pKa), the octanol-water partition coefficient (LogP), water solubility, and density of a solid compound like this compound.

Determination of the Acid Dissociation Constant (pKa)

Significance in Drug Development: The pKa value is a critical determinant of a drug's behavior in the physiological pH range.[12] It dictates the degree of ionization of the molecule, which in turn profoundly affects its aqueous solubility, membrane permeability, and binding to its biological target.[9][13] For this compound, which contains both a carboxylic acid and a tertiary amine (morpholine), determining the pKa values for both functional groups is essential for predicting its absorption in the gastrointestinal tract and its distribution in the body.[1][5]

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. For a compound with multiple ionizable groups, multiple inflection points and half-equivalence points will be observed.

Determination of the Octanol-Water Partition Coefficient (LogP)

Significance in Drug Development: The LogP value is a measure of a compound's lipophilicity, which is its ability to partition between an oily (lipid) and an aqueous phase.[7][15] This property is a key predictor of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[16][17] A balanced LogP is often sought to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.[18]

Recommended Protocol: OECD Guideline 107 - Shake Flask Method

The shake flask method is the classical and most reliable method for determining LogP values in the range of -2 to 4.[19][20]

Step-by-Step Methodology:

-

Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated solvents. Since this compound is ionizable, the aqueous phase should be buffered to a pH where the molecule is predominantly in its non-ionized form (at least one pH unit away from the pKa).[21]

-

Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and the buffered aqueous phase. Add a small amount of the stock solution.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically for several hours).

-

Phase Separation: Separate the n-octanol and aqueous phases, usually by centrifugation to ensure a clean separation.

-

Concentration Analysis: Accurately determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[11][22] A drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[23] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[24][25]

Recommended Protocol: OECD Guideline 105 - Flask Method

The flask method is suitable for compounds with solubilities above 10⁻² g/L and involves determining the saturation mass concentration of the substance in water at a given temperature.[2][3][26]

Step-by-Step Methodology:

-

System Setup: Place a sufficient amount of this compound into a flask containing a known volume of deionized water. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to settle, then separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be repeated to ensure reproducibility.

Determination of Solid Density

Significance in Pharmaceutical Formulation: The density of a solid active pharmaceutical ingredient (API) is a critical parameter in formulation development, particularly for solid dosage forms like tablets and capsules.[8] Bulk density and tapped density influence powder flowability, compressibility, and the final dosage form's uniformity and hardness.[6][27][28]

Recommended Protocol: Gas Pycnometry

Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the solid via gas displacement.[10]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the dry this compound powder.

-

Measurement: Place the weighed sample into the sample chamber of the gas pycnometer.

-

Gas Expansion: The instrument fills a reference chamber with an inert gas (typically helium) to a known pressure. The gas is then expanded into the sample chamber.

-

Pressure Measurement: The pressure is measured after the gas has expanded into the sample chamber.

-

Volume Calculation: Based on the pressure change and the known volumes of the chambers, the instrument calculates the volume of the solid sample, excluding any pore volume.

-

Density Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Conclusion: A Pathway to Comprehensive Characterization

The provided data and methodologies offer a robust framework for the comprehensive physicochemical characterization of this compound (CAS 62642-62-0). While foundational data such as molecular weight and melting point are established, the true potential of this compound in a drug development pipeline can only be unlocked through the rigorous experimental determination of its pKa, LogP, aqueous solubility, and density. These parameters are not mere data points; they are critical indicators that govern the biopharmaceutical properties of a molecule. By employing the standardized, self-validating protocols outlined in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize formulations, and ultimately, accelerate the journey from a promising molecule to a potential therapeutic agent.

References

- 1. drughunter.com [drughunter.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. rroij.com [rroij.com]

- 5. ijirss.com [ijirss.com]

- 6. pharmatopics.com [pharmatopics.com]

- 7. Log P: Significance and symbolism [wisdomlib.org]

- 8. rroij.com [rroij.com]

- 9. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is pKa and how is it used in drug development? [pion-inc.com]

- 13. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.williams.edu [web.williams.edu]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. acdlabs.com [acdlabs.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 22. Aqueous solubility of drug: Significance and symbolism [wisdomlib.org]

- 23. mdpi.com [mdpi.com]

- 24. ascendiacdmo.com [ascendiacdmo.com]

- 25. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 26. filab.fr [filab.fr]

- 27. researchgate.net [researchgate.net]

- 28. ask.pharmaguideline.com [ask.pharmaguideline.com]

4-(Morpholinomethyl)benzoic Acid: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine Moiety in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the morpholine ring stands out as a "privileged scaffold." This six-membered heterocycle, containing both an amine and an ether functional group, is frequently incorporated into a diverse array of bioactive compounds, imparting favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. When appended to a benzoic acid framework, as in 4-(Morpholinomethyl)benzoic acid, it creates a bifunctional building block of significant strategic value. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and its utility as a versatile synthetic intermediate in the development of novel therapeutics and functional materials. For researchers and drug development professionals, understanding the nuances of this building block can unlock new avenues for molecular design and innovation.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol .[1] Its structure features a carboxylic acid group, which can be readily functionalized, and a tertiary amine within the morpholine ring, which can act as a basic center and influence the compound's solubility and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C12H15NO3 | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| IUPAC Name | 4-(morpholin-4-ylmethyl)benzoic acid | |

| CAS Number | 62642-62-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents and aqueous acid |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust two-step process commencing from the readily available starting material, p-toluic acid. This synthetic route is advantageous due to its straightforward reaction conditions and generally high yields.

Step 1: Radical Bromination of p-Toluic Acid to 4-(Bromomethyl)benzoic Acid

The initial step involves the benzylic bromination of p-toluic acid. This reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, which is activated by the adjacent benzene ring. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, as it allows for a controlled, low concentration of bromine to be maintained throughout the reaction, minimizing side reactions. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction.

Reaction Scheme:

Caption: Radical bromination of p-toluic acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in a suitable solvent such as chlorobenzene or carbon tetrachloride.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and the succinimide byproduct.

-

Purification: Filter the solid mixture and wash with a non-polar solvent like hexane to remove any remaining starting material and initiator byproducts. The succinimide can be removed by washing the solid with water. The crude 4-(bromomethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Step 2: Nucleophilic Substitution with Morpholine

The second step involves a nucleophilic substitution reaction where the bromine atom of 4-(bromomethyl)benzoic acid is displaced by the secondary amine of morpholine. This SN2 reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid that is formed as a byproduct.

Reaction Scheme:

Caption: Synthesis of the target compound via SN2 reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a base such as potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents).

-

Addition of Nucleophile: To this stirring suspension, add morpholine (1.2 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allow it to cool slowly to form crystals. The pure this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ 7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the morpholinomethyl group.

-

δ 3.6-3.7 ppm (s, 2H): Methylene protons of the benzylic group (-CH₂-N).

-

δ 3.5-3.6 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ 2.4-2.5 ppm (t, 4H): Methylene protons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~145 ppm: Quaternary aromatic carbon attached to the morpholinomethyl group.

-

δ ~130 ppm: Aromatic carbons ortho to the carboxylic acid group.

-

δ ~129 ppm: Quaternary aromatic carbon attached to the carboxylic acid group.

-

δ ~128 ppm: Aromatic carbons ortho to the morpholinomethyl group.

-

δ ~66 ppm: Methylene carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-).

-

δ ~62 ppm: Methylene carbon of the benzylic group (-CH₂-N).

-

δ ~53 ppm: Methylene carbons of the morpholine ring adjacent to the nitrogen atom (-N-CH₂-).

IR (KBr, cm⁻¹):

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~1680-1700: C=O stretch of the carboxylic acid.

-

~1600, 1450: C=C stretching of the aromatic ring.

-

~1115: C-O-C stretch of the morpholine ether linkage.

Mass Spectrometry (ESI+):

-

m/z 222.1 [M+H]⁺: The protonated molecular ion.

-

m/z 135.1: A potential fragment corresponding to the loss of the morpholine ring.

Applications as a Synthetic Building Block

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the morpholine moiety can be used to tune the physicochemical properties of the final compound.

Case Study: Synthesis of Imatinib (Gleevec®)

A prominent example of the application of a closely related building block is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. While the exact commercial synthesis may vary, published routes demonstrate the use of a 4-(piperazin-1-ylmethyl)benzoyl derivative, which is structurally analogous to this compound. In these syntheses, the benzoyl chloride derivative is coupled with an aniline derivative to form the final amide bond of the Imatinib molecule. This highlights the utility of such building blocks in constructing the core structure of complex active pharmaceutical ingredients (APIs).

Illustrative Synthetic Workflow for Amide Coupling:

Caption: General workflow for amide synthesis.

The morpholine group in such building blocks can play a crucial role in the final drug's properties. For instance, it can enhance solubility, which is often a challenge for kinase inhibitors, and can also participate in hydrogen bonding interactions with the target protein, potentially increasing binding affinity and selectivity.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block for chemical synthesis. Its straightforward preparation and dual functionality provide a reliable platform for the construction of a wide range of complex molecules. The strategic incorporation of the morpholine moiety can impart desirable drug-like properties, making this scaffold particularly attractive for medicinal chemistry and drug discovery programs. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the utility of well-designed building blocks like this compound is set to expand, paving the way for the next generation of innovative medicines and functional materials.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Morpholinomethyl)benzoic acid in Biological Systems

Abstract

While 4-(Morpholinomethyl)benzoic acid is a distinct chemical entity, a comprehensive body of research delineating its specific mechanism of action is not robustly established in publicly accessible scientific literature. However, by deconstructing the molecule into its core pharmacophores—the morpholine ring and the benzoic acid moiety—we can infer a series of well-founded hypotheses regarding its potential biological activities. This guide synthesizes information from extensive studies on structurally analogous compounds to propose potential mechanisms of action, outline detailed experimental frameworks for their validation, and provide researchers with a robust intellectual toolkit for investigating this and similar small molecules. The central hypothesis is that this compound likely functions as a modulator of key enzymatic and signaling pathways, leveraging the physicochemical properties of its constituent parts to interact with biological targets.

Part 1: Deconstructing the Pharmacophore - Structural Clues to Biological Function

The structure of this compound presents two key functional domains that are prevalent in a vast number of biologically active compounds: the morpholine ring and the benzoic acid group.

1.1 The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates for its favorable properties.[1][2][3] It is often considered a "privileged structure" because it can interact with a wide range of biological targets.[1][3]

-

Physicochemical Advantages: The morpholine ring typically enhances aqueous solubility and can improve the pharmacokinetic profile of a compound, aiding in properties like membrane permeability.[1][4]

-

Target Interactions: The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, while the ring itself can engage in van der Waals interactions within protein binding pockets. This versatility allows morpholine-containing compounds to target diverse protein families.[1][5]

-

Known Biological Roles: Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6] Notably, the morpholine ring is a key component in inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and other kinases.[5][7]

1.2 The Benzoic Acid Moiety: A Versatile Modulator

Benzoic acid and its derivatives are naturally occurring compounds with a long history of use in food preservation and medicine.[8][9][10]

-

Antimicrobial and Antifungal Properties: The acidic nature of the carboxyl group can disrupt the intracellular pH of microorganisms, inhibiting their growth.[10][11] This is a well-established mechanism for its use as a preservative.[8][11]

-

Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit various enzymes, including lipases and lipoxygenases.[8] They can also serve as scaffolds for designing more potent and specific inhibitors, for example, against fungal-specific cytochrome P450 enzymes like CYP53.[12]

-

Broad Pharmacological Profile: The literature describes a vast range of activities for benzoic acid derivatives, including anti-inflammatory, antioxidant, anticancer, and even antidiabetic properties.[9][13]

Part 2: Postulated Mechanisms of Action for this compound

Based on the analysis of its constituent pharmacophores, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a foundation for targeted experimental investigation.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

-

Rationale: The PI3K-mTOR pathway is a critical regulator of cell growth, proliferation, and survival. The morpholine ring is a well-documented pharmacophore in numerous PI3K inhibitors (e.g., LY294002).[7] The aryl-morpholine structure, in particular, has been identified as a key pharmacophore for interacting with the PI3K kinase family.[7] The benzoic acid portion of the molecule could potentially anchor the compound within the ATP-binding pocket of the kinase domain.

-

Causality: Dysregulation of the PI3K pathway is a hallmark of many cancers and inflammatory diseases. An inhibitory action by this compound could interrupt this pathological signaling, leading to anti-proliferative or anti-inflammatory effects.

Hypothesis 2: Modulation of Monoamine Oxidase (MAO) Activity

-

Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters. Certain morpholine-containing compounds have been shown to act as reversible inhibitors of MAO-A, leading to antidepressant effects.[14] The structure of this compound bears some resemblance to known MAO inhibitors.

-

Causality: Inhibition of MAO enzymes increases the synaptic availability of neurotransmitters like serotonin and dopamine. If this compound acts on these targets, it could have applications in mood disorders or neurodegenerative diseases.[6]

Hypothesis 3: Antimicrobial Action via Cell Membrane and pH Disruption

-

Rationale: This hypothesis draws directly from the established properties of both moieties. Benzoic acid is a known antimicrobial agent that functions by acidifying the cytoplasm of microbes.[11] The morpholine group can enhance cell permeability, potentially facilitating the entry of the benzoic acid component into the microbial cell, creating a synergistic effect.

-

Causality: The compound could disrupt the proton motive force and inhibit essential metabolic functions within bacteria or fungi, leading to bacteriostatic/fungistatic or bactericidal/fungicidal effects.

Part 3: A Proposed Research Framework for Mechanism of Action Validation

To systematically investigate the true biological activity of this compound, a multi-tiered experimental approach is required. The following protocols are designed as a self-validating system, with each stage providing the necessary data to justify proceeding to the next.

3.1 Tier 1: Initial Target Class Screening

The first step is to perform broad-based screening to determine which, if any, of the primary hypotheses are viable.

Protocol 3.1.1: Kinase Inhibition Profiling

-

Objective: To assess the inhibitory activity of this compound against a panel of kinases, with a focus on the PI3K family.

-

Methodology:

-

Assay Platform: Utilize a well-established in vitro kinase assay platform, such as the ADP-Glo™ Kinase Assay (Promega) or a similar luminescence-based method that measures ADP production as an indicator of kinase activity.

-

Kinase Panel: Screen the compound against a panel of at least 50-100 kinases, ensuring inclusion of PI3K isoforms (α, β, γ, δ), Akt, and mTOR.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration).

-

Assay Execution: Perform the kinase reactions according to the manufacturer's protocol. Incubate the respective kinase, substrate, ATP, and the test compound for a predetermined time (e.g., 60 minutes) at 30°C.

-

Data Acquisition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Measure luminescence using a plate reader.

-

Controls: Include "no enzyme" wells (negative control) and "DMSO vehicle" wells (positive control) for data normalization. A known inhibitor for each kinase should also be run as a positive control for inhibition.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data to determine the IC50 value for any kinases that show significant inhibition (>50% at 10 µM).

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) | Max Inhibition (%) @ 10 µM |

| PI3Kα | Result | Result |

| PI3Kβ | Result | Result |

| PI3Kγ | Result | Result |

| PI3Kδ | Result | Result |

| mTOR | Result | Result |

| Akt1 | Result | Result |

| Other Kinase | Result | Result |

Workflow Visualization: Tier 1 Screening

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. ijcrt.org [ijcrt.org]

- 12. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-(Morpholinomethyl)benzoic Acid and its Analogs for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of biologically active compounds.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug design. When coupled with a benzoic acid moiety, another cornerstone of pharmaceutical development, a versatile chemical framework emerges with significant therapeutic promise. This guide provides an in-depth exploration of 4-(Morpholinomethyl)benzoic acid and its analogs, offering a technical resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the synthesis, structure-activity relationships, and potential pharmacological applications of this intriguing class of molecules, with a particular focus on their anticancer and neuroprotective activities.

I. The Core Moiety: Synthesis and Chemical Profile of this compound

The synthesis of this compound is a multi-step process that begins with a readily available starting material, p-toluic acid. The overall strategy involves the functionalization of the benzylic methyl group to introduce a leaving group, followed by nucleophilic substitution with morpholine.

A. Synthetic Pathway

The most common synthetic route involves a two-step process:

-

Halogenation of p-Toluic Acid: The benzylic methyl group of p-toluic acid is first converted to a halomethyl group, typically a chloromethyl or bromomethyl group. This is achieved through a free-radical halogenation reaction. For instance, chlorination can be accomplished using chlorine gas under UV irradiation.[2][3] Alternatively, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

-

Nucleophilic Substitution with Morpholine: The resulting 4-(halomethyl)benzoic acid is then reacted with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, displacing the halide to form the desired this compound. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrohalic acid byproduct.[2]

References

Predicted ADMET properties of 4-(Morpholinomethyl)benzoic acid

An In-Depth Technical Guide to the Predicted ADMET Profile of 4-(Morpholinomethyl)benzoic acid

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, minimizing late-stage attrition and optimizing development resources. This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile for this compound, a molecule incorporating two key chemical moieties: benzoic acid and morpholine. By leveraging established computational models and empirical knowledge of its structural components, we will construct a predictive pharmacokinetic and toxicological profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the molecule's potential "drug-likeness" and outlining a standard computational workflow for such an assessment.

Introduction: Rationale for In-Silico Profiling

This compound (Molecular Formula: C₁₂H₁₅NO₃) is a compound that marries the structural features of benzoic acid, a common scaffold in pharmaceuticals, with a morpholine ring. The morpholine moiety is often considered a "privileged structure" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic properties. The benzoic acid component, conversely, has well-documented metabolic and excretion pathways.

Before committing to costly and time-consuming in vitro and in vivo studies, a robust in silico prediction of ADMET properties is an essential first step. This computational approach utilizes Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling to forecast a compound's behavior in a biological system based solely on its chemical structure. This guide will deconstruct this compound to predict its ADMET profile, providing a foundational assessment of its drug development potential.

Foundational Physicochemical Properties and "Drug-Likeness"

A molecule's journey through the body is fundamentally governed by its physicochemical properties. These parameters are the inputs for most ADMET prediction models and provide a preliminary screen for "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline to evaluate if a compound possesses properties that would likely make it an orally active drug. An orally active drug generally has no more than one violation of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

LogP (a measure of lipophilicity) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

As detailed in Table 1, this compound comfortably adheres to all criteria, suggesting a high probability of good membrane permeability and oral absorption.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Property | Predicted Value | Lipinski's Rule (Threshold) | Violation | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | N/A | N/A | |

| Molecular Weight | 221.25 g/mol | ≤ 500 | No | |

| XLogP3 | -0.5 | ≤ 5 | No | |

| Hydrogen Bond Donors | 1 | ≤ 5 | No | |

| Hydrogen Bond Acceptors | 3 | ≤ 4 | No | |

| Rotatable Bond Count | 2 | ≤ 10 (common extension) | No | |

| Topological Polar Surface Area (TPSA) | 53.8 Ų | < 140 Ų (BBB penetration) | No |

Data sourced from PubChem CID 3651916.

The low XLogP3 value indicates high hydrophilicity, which is favorable for solubility but may hinder passive diffusion across highly lipophilic barriers like the blood-brain barrier. The TPSA is well within the range associated with good oral bioavailability.

Predicted ADMET Profile

This section synthesizes the predicted ADMET properties based on the molecule's structure and the known behavior of its constituent moieties.

Absorption

-

Oral Bioavailability: The compound's full compliance with Lipinski's Rule of Five strongly predicts good oral absorption. Computational models for Human Intestinal Absorption (HIA) are expected to classify this molecule as having high permeability. The morpholine ring is known to improve aqueous solubility, which is a critical factor for absorption.

-

Caco-2 Permeability: Caco-2 cell permeability assays are the in vitro gold standard for predicting intestinal absorption. In silico models would likely predict moderate to high permeability for this compound, driven by its small size and favorable physicochemical profile.

-

Skin Permeability: Benzoic acid and its derivatives can be absorbed through the skin. Given the compound's relatively small size and moderate polarity, some degree of dermal absorption is possible, though this is not its intended route.

Distribution

-

Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins like albumin affects its availability to act on targets or be metabolized. Given its hydrophilic nature (XLogP3 -0.5), this compound is predicted to exhibit low to moderate plasma protein binding.

-

Blood-Brain Barrier (BBB) Permeability: Penetration into the central nervous system is tightly regulated. The low lipophilicity and TPSA of 53.8 Ų suggest that the compound is unlikely to cross the BBB via passive diffusion in significant amounts. It is therefore predicted to be a CNS-sparing compound.

Metabolism

The metabolism of this compound is predicted to follow pathways characteristic of its two primary structural components.

-

Phase I Metabolism: The morpholine ring, while generally stable, can undergo oxidation or C-N bond cleavage initiated by Cytochrome P450 (CYP) enzymes. The benzoic acid ring may undergo minor hydroxylation, also mediated by CYPs.

-

Phase II Metabolism: This is predicted to be the dominant metabolic pathway. The carboxylic acid group of the benzoic acid moiety is expected to be the primary site of conjugation.

-

Glycine Conjugation: The most common metabolic fate for benzoic acid is conjugation with glycine in the liver to form hippuric acid. This compound would analogously form 4-(Morpholinomethyl)hippuric acid.

-

Glucuronidation: A secondary pathway involves conjugation with glucuronic acid to form a benzoyl glucuronide metabolite.

-

-

CYP Inhibition/Induction: In silico models are used to predict whether a compound will inhibit or induce major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Without specific modeling, it is difficult to predict, but this would be a critical assessment to avoid drug-drug interactions.

Caption: Predicted metabolic fate of this compound.

Excretion

Consistent with the metabolism of benzoic acid, the primary route of excretion is predicted to be renal. The hydrophilic metabolites, particularly the major glycine conjugate, are expected to be efficiently cleared from the bloodstream by the kidneys and eliminated in the urine.

Toxicity

-

Acute Toxicity: Safety Data Sheets for the compound indicate it may cause skin, eye, and respiratory irritation. No data on acute oral toxicity is available, but it is not predicted to be highly toxic based on its structure.

-

hERG Inhibition: Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity. This is a standard parameter predicted by QSAR models. Given the lack of known structural alerts for hERG binding, the risk is predicted to be low, but requires formal computational assessment.

-

Mutagenicity (Ames Test): In silico models predict the likelihood of a compound causing DNA mutations. The structure of this compound does not contain obvious structural alerts for mutagenicity, suggesting a low probability of a positive Ames test.

-

Hepatotoxicity: Drug-induced liver injury is a major concern. Predictive models would assess this risk based on structural features and predicted metabolic pathways.

Table 2: Summary of Predicted ADMET Properties

| ADMET Parameter | Prediction | Rationale / Confidence |

| Absorption | ||

| Oral Bioavailability | High | Compliant with Lipinski's rules; contains solubilizing morpholine group. High confidence. |

| Distribution | ||

| Blood-Brain Barrier | Low / CNS Sparing | Hydrophilic (XLogP3 -0.5), TPSA < 140 Ų. High confidence. |

| Plasma Protein Binding | Low to Moderate | Hydrophilic nature suggests weaker binding to albumin. Moderate confidence. |

| Metabolism | ||

| Primary Pathway | Phase II Glycine Conjugation | Based on well-established benzoic acid metabolism. High confidence. |

| CYP450 Interaction | Possible Substrate/Inhibitor | Requires specific modeling; morpholine and benzene rings can interact with CYPs. Low confidence without data. |

| Excretion | ||

| Primary Route | Renal (Urine) | Excretion of hydrophilic metabolites is typical for benzoic acid derivatives. High confidence. |

| Toxicity | ||

| hERG Inhibition | Low | No obvious structural alerts for cardiotoxicity. Moderate confidence. |

| Mutagenicity (Ames) | Negative | No common structural alerts for mutagenicity. Moderate confidence. |

| Irritation | Skin, Eye, Respiratory Irritant | Based on available Safety Data Sheets. |

Protocol: Standard In-Silico ADMET Prediction Workflow

This section outlines a generalized, step-by-step protocol for obtaining a preliminary ADMET profile using widely available computational tools.

Objective: To generate a comprehensive predicted ADMET profile for a novel small molecule.

Required Input: The chemical structure of the compound in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).

-

SMILES for this compound: O=C(O)c1ccc(CN2CCOCC2)cc1

Workflow Steps:

-

Structure Input: 1.1. Navigate to a free ADMET prediction web server (e.g., SwissADME, pkCSM, admetSAR). 1.2. Input the canonical SMILES string of the molecule into the query field.

-

Physicochemical Property Calculation: 2.1. Execute the prediction. 2.2. The server will first calculate fundamental properties: Molecular Weight, LogP, TPSA, H-bond donors/acceptors, and rotatable bonds. 2.3. Analyze these outputs against Lipinski's Rule of Five to assess "drug-likeness."

-

Pharmacokinetic Prediction: 3.1. Navigate to the "ADME" or "Pharmacokinetics" section of the output. 3.2. Absorption: Examine predicted values for Human Intestinal Absorption (HIA) and/or Caco-2 permeability. 3.3. Distribution: Examine predicted values for Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB). 3.4. Metabolism: Check for predictions of Cytochrome P450 (CYP) substrate or inhibitor status for key isoforms (CYP2D6, CYP3A4, etc.). 3.5. Excretion: Examine the predicted Total Clearance value.

-

Toxicity Prediction: 4.1. Navigate to the "Toxicity" or "ADMET" section. 4.2. Examine predictions for key toxicological endpoints: AMES Mutagenicity, hERG Inhibition, Hepatotoxicity, and others.

-

Data Aggregation and Analysis: 5.1. Consolidate all predicted quantitative and qualitative data into summary tables (as shown in Tables 1 and 2). 5.2. Synthesize the results to form a holistic view of the compound's strengths and weaknesses. Identify potential liabilities (e.g., predicted hERG toxicity, poor absorption) that may require chemical modification or de-prioritize the compound.

Caption: A typical workflow for computational ADMET profiling.

Conclusion and Forward Look

The in silico analysis of this compound predicts a favorable ADMET profile for an orally administered drug candidate. It demonstrates excellent "drug-likeness" properties according to Lipinski's Rule of Five, with a high probability of good oral absorption and a low likelihood of crossing the blood-brain barrier. Its metabolism is predicted to be straightforward, primarily involving Phase II conjugation of the benzoic acid moiety, leading to hydrophilic metabolites that are readily excreted by the kidneys. Key toxicological risks such as mutagenicity and cardiotoxicity are predicted to be low.

While these computational predictions are highly encouraging, they represent a foundational hypothesis. The next logical steps in the drug discovery process would be to validate these predictions through targeted in vitro experiments, including solubility assays, Caco-2 permeability studies, metabolic stability assays using liver microsomes, and screens for CYP inhibition and hERG channel binding. This guide serves as a robust starting point, effectively de-risking the initial stages of development and providing a clear, data-driven rationale for advancing this compound to the next phase of preclinical evaluation.

A Technical Guide to the Safe Handling of 4-(Morpholinomethyl)benzoic Acid for Research and Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 4-(Morpholinomethyl)benzoic acid (CAS No: 62642-62-0). As a valuable building block in medicinal chemistry and drug development, its morpholine and benzoic acid moieties are utilized in the synthesis of novel therapeutic agents.[1][2][3] Understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Hazard Identification and Risk Assessment

This compound is a stable, off-white solid compound under recommended storage conditions.[4] However, it is classified as hazardous, necessitating a thorough understanding of its potential risks before handling. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for its hazards.[4][5]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4][5] |

| Caption: GHS Hazard Summary for this compound. |

The causality behind the safety protocols detailed in this guide is rooted in a fundamental industrial hygiene principle: the hierarchy of controls. This strategy prioritizes the most effective and protective measures to mitigate risk. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Exposure Controls and Personal Protection